molecular formula C14H14F4N4O2 B15138981 Herbicidal agent 1

Herbicidal agent 1

Cat. No.: B15138981
M. Wt: 346.28 g/mol
InChI Key: JKBWQRZMPCPUFB-ZDUSSCGKSA-N
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Description

Herbicidal Agent 1, identified as 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate, is a synthetic small molecule developed for broad-spectrum weed control. Synthesized through a multi-step reaction process, it exhibits excellent herbicidal activity across diverse plant species while demonstrating minimal toxicity to plant growth-promoting rhizobacteria (PGPR), a critical advantage for soil health . Its unique structural features, including nitro and phosphonate groups, contribute to its mechanism of action, which disrupts cellular processes in weeds. Notably, this compound also displays antimicrobial properties, broadening its utility in integrated pest management systems .

Properties

Molecular Formula

C14H14F4N4O2

Molecular Weight

346.28 g/mol

IUPAC Name

(2S)-2-[4-fluoro-3-(trifluoromethyl)phenoxy]-2-methyl-N-(1H-1,2,4-triazol-5-yl)butanamide

InChI

InChI=1S/C14H14F4N4O2/c1-3-13(2,11(23)21-12-19-7-20-22-12)24-8-4-5-10(15)9(6-8)14(16,17)18/h4-7H,3H2,1-2H3,(H2,19,20,21,22,23)/t13-/m0/s1

InChI Key

JKBWQRZMPCPUFB-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@@](C)(C(=O)NC1=NC=NN1)OC2=CC(=C(C=C2)F)C(F)(F)F

Canonical SMILES

CCC(C)(C(=O)NC1=NC=NN1)OC2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Herbicidal agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Herbicidal agent 1 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents. In biology, it is employed to investigate plant physiology and the impact of herbicides on plant growth. In medicine, it is sometimes used as a model compound to study the effects of similar chemicals on human health. Industrially, this compound is used in the formulation of various herbicidal products designed for agricultural use .

Mechanism of Action

The mechanism of action of Herbicidal agent 1 involves the inhibition of specific enzymes critical for plant growth. For example, it may inhibit acetyl-CoA carboxylase (ACCase), an enzyme involved in fatty acid synthesis. This inhibition disrupts the production of essential lipids, leading to the death of the targeted weeds. The molecular targets and pathways involved in this process are complex and often require detailed biochemical studies to fully understand .

Comparison with Similar Compounds

Natural and Bioactive Herbicides

Table 2: Natural Herbicides vs. This compound

Compound/Source Effective Concentration Spectrum Selectivity Issues Toxicity Key Challenges References
This compound Not specified Broad Minimal crop impact Low Synthetic production costs
Stevia extracts Laboratory-tested Phytotoxic, antioxidative Limited to lab studies Low (potential) Requires field validation
Eucalyptus essential oils Variable (EO-dependent) Weeds, some crops Phytotoxicity to crops Moderate High eucalyptol content
HPPD inhibitors (triketones) Not specified Broad Crop-safe with optimization Low to moderate Therapeutic cross-utility
Key Findings:
  • Eucalyptus essential oils (e.g., E. cladocalyx) exhibit potent herbicidal effects due to eucalyptol but risk non-target crop damage, unlike this compound’s PGPR compatibility .
  • HPPD inhibitors (e.g., triketones) offer broad weed control and therapeutic applications but require structural optimization for agricultural use .

Mechanistic and Environmental Considerations

  • This compound ’s phosphonate group likely disrupts enzymatic pathways in weeds, a mechanism distinct from oxazines (cellulose biosynthesis inhibition) and HPPD inhibitors (disruption of tyrosine metabolism) .
  • Environmental impact assessments highlight this compound’s low soil residue and reduced drift risk compared to phenoxypropionic acid derivatives (e.g., haloxyfop), where enantiomer-specific degradation complicates environmental persistence .

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